molecular formula C16H16ClN7O2S2 B11046479 1-(5-Chloro-2-methoxyphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

1-(5-Chloro-2-methoxyphenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine

Cat. No.: B11046479
M. Wt: 437.9 g/mol
InChI Key: HVDGPFSNHDDLLW-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHOXYPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE is a complex organic compound that features a combination of aromatic, heterocyclic, and guanidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE typically involves multi-step organic synthesis. Key steps may include:

    Formation of the thiadiazole ring: This can be achieved through cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids.

    Attachment of the pyrimidinyl group: This step may involve nucleophilic substitution reactions.

    Introduction of the guanidine group: This can be done using guanidine derivatives under basic conditions.

    Final coupling: The final step involves coupling the intermediate compounds under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or thiadiazole groups.

    Reduction: Reduction reactions could target the nitro or carbonyl groups.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Pharmaceuticals: Potential use as a drug candidate due to its complex structure and functional groups.

    Biological Studies: Could be used in studies involving enzyme inhibition or receptor binding.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-CHLORO-2-METHOXYPHENYL)-N’-(4-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE: shares similarities with other guanidine derivatives and heterocyclic compounds.

Uniqueness

    Functional Groups: The combination of methoxy, thiadiazole, and guanidine groups makes it unique.

Properties

Molecular Formula

C16H16ClN7O2S2

Molecular Weight

437.9 g/mol

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-2-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]guanidine

InChI

InChI=1S/C16H16ClN7O2S2/c1-8-23-24-16(28-8)27-7-10-6-13(25)21-15(19-10)22-14(18)20-11-5-9(17)3-4-12(11)26-2/h3-6H,7H2,1-2H3,(H4,18,19,20,21,22,25)

InChI Key

HVDGPFSNHDDLLW-UHFFFAOYSA-N

Isomeric SMILES

CC1=NN=C(S1)SCC2=CC(=O)NC(=N2)/N=C(\N)/NC3=C(C=CC(=C3)Cl)OC

Canonical SMILES

CC1=NN=C(S1)SCC2=CC(=O)NC(=N2)N=C(N)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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